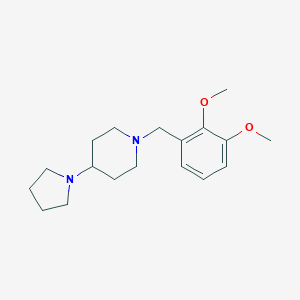![molecular formula C20H29N3 B247043 3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole, commonly known as APPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APPI is a heterocyclic compound that contains a piperidine and an indole ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of APPI is not fully understood, but it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. APPI has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
APPI has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. APPI has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's. Furthermore, APPI has been shown to exhibit fluorescent properties, which may have potential applications in imaging and sensing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of APPI is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. The compound's fluorescent properties also make it a useful tool for imaging and sensing applications. However, one of the limitations of APPI is its relatively complex synthesis, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of APPI. One area of research is the development of new synthetic methods for the compound, which may improve its yield and simplify its synthesis. Another direction is the investigation of APPI's potential as a building block for the synthesis of new materials with unique properties. Furthermore, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored. Finally, the mechanism of action of APPI could be studied in more detail to better understand its antitumor activity and potential therapeutic applications.
Conclusion:
In conclusion, APPI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. APPI has been found to exhibit potent antitumor activity, inhibit the activity of certain enzymes, and exhibit fluorescent properties. While the compound's complex synthesis may limit its use in certain applications, there are several future directions for the study of APPI, including the development of new synthetic methods and the investigation of its potential as a building block for the synthesis of new materials.
Méthodes De Synthèse
APPI can be synthesized using various methods, including the reaction of 4-(azepan-1-yl)piperidine with indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 4-(azepan-1-yl)piperidine with 2-(bromomethyl)-1H-indole in the presence of a base. The synthesis of APPI has also been achieved using palladium-catalyzed C-H functionalization of indole derivatives.
Applications De Recherche Scientifique
APPI has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, APPI has been investigated for its potential use as a building block for the synthesis of new materials.
Propriétés
Nom du produit |
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole |
|---|---|
Formule moléculaire |
C20H29N3 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H29N3/c1-2-6-12-23(11-5-1)18-9-13-22(14-10-18)16-17-15-21-20-8-4-3-7-19(17)20/h3-4,7-8,15,18,21H,1-2,5-6,9-14,16H2 |
Clé InChI |
WTPXAIMFGSXGIL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)






![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
